molecular formula C21H29ClN2O4 B1205084 19-Nortestosterone nitrosocarbamate CAS No. 54025-36-4

19-Nortestosterone nitrosocarbamate

Cat. No.: B1205084
CAS No.: 54025-36-4
M. Wt: 408.9 g/mol
InChI Key: KTQUNVRSLAGBSY-WLGSGIEKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LS-1727 involves the esterification of nandrolone with 2-chloroethyl isocyanate to form the nitrosocarbamate ester. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

While LS-1727 was never marketed, its industrial production would likely involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

LS-1727 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidative derivatives, alcohols, amines, and substituted nitrosocarbamates .

Scientific Research Applications

Mechanism of Action

LS-1727 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LS-1727 is unique due to its combination of anabolic–androgenic properties and cytostatic antineoplastic activity. This dual functionality makes it a valuable compound for research in both steroid chemistry and cancer therapy .

Properties

CAS No.

54025-36-4

Molecular Formula

C21H29ClN2O4

Molecular Weight

408.9 g/mol

IUPAC Name

[(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C21H29ClN2O4/c1-21-9-8-16-15-5-3-14(25)12-13(15)2-4-17(16)18(21)6-7-19(21)28-20(26)24(23-27)11-10-22/h12,15-19H,2-11H2,1H3/t15?,16?,17?,18?,19-,21?/m0/s1

InChI Key

KTQUNVRSLAGBSY-WLGSGIEKSA-N

Isomeric SMILES

CC12CCC3C(C1CC[C@@H]2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34

SMILES

CC12CCC3C(C1CCC2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34

Synonyms

19-nortestosterone nitrosocarbamate
LS 1727
LS-1727

Origin of Product

United States

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